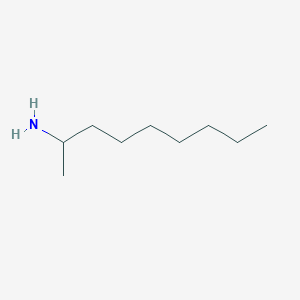

2-Nonanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

nonan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIFCUEJWCQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512165 | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-58-8 | |

| Record name | 2-Nonanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nonanamine

Introduction

2-Nonanamine, also known as 2-aminononane, is a primary aliphatic amine with the chemical formula C9H21N.[1] It is a chiral compound existing as two stereoisomers, (R)-2-Nonanamine and (S)-2-Nonanamine. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H21N | [1] |

| Molecular Weight | 143.27 g/mol | [1][2] |

| CAS Number | 13205-58-8 (racemic) | [1][3] |

| 74069-74-2 ((R)-isomer) | [4][5] | |

| Appearance | Colorless liquid | [6] |

| Density | 0.782 g/cm³[4][7] | 0.791 g/cm³[3] |

| Boiling Point | 191.018 °C at 760 mmHg[3] | 73 °C at 19 mmHg[4][7] |

| Melting Point | < -20 °C | [4][8] |

| Flash Point | 69.839 °C[3] | 71 °C[4][7] |

| Refractive Index | 1.4271 | [3][4][7] |

| Vapor Pressure | 0.526 mmHg at 25°C | [3] |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents.[9] Amines with six or fewer carbons are generally water-soluble; longer chains decrease solubility.[10] |

Computed and Chemical Properties

| Property | Value | Source |

| pKa (Predicted) | 11.10 ± 0.35 | [3][7] |

| LogP (Octanol/Water Partition Coefficient) | 3.3944 | [3] |

| XLogP3 | 3.2 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 6 | [2][3] |

| Topological Polar Surface Area | 26 Ų | [2] |

| Complexity | 61.7 | [2][3] |

| Exact Mass | 143.167399674 Da | [2][3] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 2-nonanone (B1664094).[3] This two-step process involves the formation of an imine intermediate, followed by its reduction to the amine.

Materials:

-

2-Nonanone

-

Ammonia (B1221849) (in methanol)

-

Hydrogen gas

-

Raney Nickel or Palladium on carbon (catalyst)

-

Methanol (solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (B78521) (for neutralization)

Procedure:

-

Imine Formation: In a reaction vessel, dissolve 2-nonanone in methanol. Add a solution of ammonia in methanol. Stir the mixture at room temperature to form the corresponding imine.

-

Reduction: Transfer the reaction mixture to a high-pressure hydrogenation apparatus. Add a catalytic amount of Raney Nickel or Palladium on carbon.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Filter the mixture to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether and wash with brine (saturated NaCl solution).

-

Purification: To purify the amine, it can be converted to its hydrochloride salt by bubbling dry HCl gas through the ethereal solution or by adding a solution of HCl in ether. The precipitated salt can be collected by filtration and washed with cold ether.

-

Isolation: The free amine can be regenerated by treating the hydrochloride salt with a strong base like sodium hydroxide, followed by extraction with an organic solvent. The organic layer is then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield pure this compound.

Determination of Physicochemical Properties

-

Boiling Point: The boiling point can be determined using a distillation apparatus at atmospheric or reduced pressure. A thermometer is placed to measure the vapor temperature during distillation.

-

Density: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid amine at a specific temperature.

-

Refractive Index: An Abbe refractometer is commonly used to measure the refractive index of the liquid, which is a measure of how much light bends as it passes through the substance.

Visualizations

Logical Relationship of this compound Properties

Caption: Key property categories of this compound.

Experimental Workflow: Synthesis of this compound

Caption: Reductive amination synthesis workflow.

Experimental Workflow: Purification and Analysis

Caption: Purification and analysis workflow.

Safety Information

This compound is a corrosive and hazardous chemical. It is important to handle it with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage.[2][3] It may also be toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[2]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[11] Do not breathe dust, fumes, gas, mist, vapors, or spray.[11] Wash skin thoroughly after handling.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11] If on skin, take off immediately all contaminated clothing and rinse skin with water.[11] If inhaled, remove the victim to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting.[11] In all cases of exposure, seek immediate medical attention.[11]

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound. The tabulated data, experimental protocols, and workflow diagrams offer a valuable resource for researchers and professionals. Due to its hazardous nature, all handling and experimental procedures should be conducted with strict adherence to safety protocols.

References

- 1. This compound | 13205-58-8 [chemicalbook.com]

- 2. (R)-2-Aminononane | C9H21N | CID 22831496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. (R)-2-Nonanamine CAS#: 74069-74-2 [m.chemicalbook.com]

- 5. (R)-2-Nonanamine | 74069-74-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 13205-58-8 [m.chemicalbook.com]

- 8. (2R)-nonan-2-amine|74069-74-2 - MOLBASE Encyclopedia [m.molbase.com]

- 9. N-Methylnonan-2-amine|High-Purity Research Chemical [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Nonanamine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2-Nonanamine, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is a primary amine with a nine-carbon aliphatic chain. The amine group is located on the second carbon atom, making it a chiral molecule.

-

Molecular Formula: C₉H₂₁N[1]

-

IUPAC Name: Nonan-2-amine[1]

-

Synonyms: 2-Aminononane, 2-Nonylamine[1]

-

Chirality: The presence of a stereocenter at the C2 position gives rise to two enantiomers: (R)-2-Nonanamine and (S)-2-Nonanamine.

The chemical structure of this compound is depicted below:

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Weight | 143.27 g/mol | [1][2] |

| CAS Number | 13205-58-8 (racemate) | [1][3] |

| 74069-74-2 ((R)-enantiomer) | [2][4][5] | |

| Canonical SMILES | CCCCCCC(C)N | [1] |

| InChI | InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | [2] |

| InChIKey | ALXIFCUEJWCQQL-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 191.02 °C at 760 mmHg | [1] |

| 73 °C at 19 mmHg | [4] | |

| Melting Point | < -20 °C | [4] |

| Density | 0.791 g/cm³ | [1] |

| 0.782 g/cm³ | [4] | |

| Refractive Index | 1.4271 | [1][4] |

| Vapor Pressure | 0.526 mmHg at 25°C | [1] |

| Flash Point | 69.84 °C | [1] |

| pKa | 11.10 ± 0.35 (Predicted) | [1] |

| logP | 3.39 | [1] |

Synthesis of this compound

A common and high-yield method for the synthesis of this compound is the reductive amination of 2-Nonanone.[1]

This protocol outlines a general procedure for the synthesis of this compound from 2-Nonanone.

Materials:

-

2-Nonanone

-

Ammonia (B1221849) (in methanol)

-

Hydrogen gas

-

Raney Nickel or Palladium on Carbon (catalyst)

-

Methanol (B129727) (solvent)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 2-Nonanone in methanol.

-

Add a solution of ammonia in methanol to the reaction mixture.

-

Introduce the hydrogenation catalyst (e.g., Raney Nickel).

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure.

-

Dry the purified product over anhydrous sodium sulfate.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via reductive amination.

The signaling pathway for the synthesis is a direct conversion and can be represented as follows:

Caption: Reductive amination of 2-Nonanone to this compound.

Spectroscopic Data

Table 3: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 1.1 - 1.6 | Broad Singlet | 2H |

| -CH(NH₂)- | 2.6 - 2.8 | Sextet | 1H |

| -CH₂- (C3) | 1.2 - 1.5 | Multiplet | 2H |

| -CH₂- (C4-C8) | 1.2 - 1.4 | Multiplet | 10H |

| -CH₃ (C1) | 1.0 - 1.2 | Doublet | 3H |

| -CH₃ (C9) | 0.8 - 0.9 | Triplet | 3H |

Note: The chemical shift of the -NH₂ protons is concentration and temperature-dependent and will disappear upon D₂O exchange.

Table 4: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 49 - 51 |

| C3 | 39 - 41 |

| C1 | 23 - 25 |

| C4 | 29 - 31 |

| C7 | 31 - 33 |

| C5 | 25 - 27 |

| C6 | 22 - 24 |

| C8 | 13 - 15 |

| C9 | 13 - 15 |

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of neat liquid this compound can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic fragmentation pattern.

-

Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule. A key fragment would be the loss of a heptyl radical to give a peak at m/z 44.

References

An In-depth Technical Guide to 2-Nonanamine (CAS 13205-58-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Nonanamine (CAS 13205-58-8). It is important to note that while physicochemical properties are reported from various chemical suppliers, detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in peer-reviewed literature. Therefore, this guide presents representative experimental methodologies and predicted spectral data based on established chemical principles and data from analogous compounds.

Chemical and Physical Properties

This compound is a primary aliphatic amine. The following table summarizes its key chemical and physical properties as compiled from various chemical suppliers.[1]

| Property | Value |

| CAS Number | 13205-58-8 |

| Molecular Formula | C₉H₂₁N |

| Molecular Weight | 143.27 g/mol |

| Appearance | Liquid |

| Boiling Point | 191.02 °C at 760 mmHg |

| Density | 0.791 g/cm³ |

| Flash Point | 69.84 °C |

| Refractive Index | 1.4271 |

| Vapor Pressure | 0.526 mmHg at 25°C |

| pKa (Predicted) | 11.10 ± 0.35 |

| LogP (Predicted) | 3.39 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 6 |

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of 2-nonanone (B1664094). This common and versatile method involves the reaction of a ketone with ammonia (B1221849) to form an imine intermediate, which is then reduced to the corresponding amine.[2][3] Another classical method for this transformation is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[4][5][6][7]

Experimental Protocol: Reductive Amination of 2-Nonanone

The following is a representative protocol for the synthesis of this compound via reductive amination. This protocol is based on general procedures for the synthesis of primary amines from ketones and has not been specifically validated for this compound.

Materials:

-

2-Nonanone

-

Ammonia (e.g., as ammonium (B1175870) acetate (B1210297) or a solution in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))

-

Methanol (B129727) (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (B78521) (for workup)

-

Dichloromethane (B109758) (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-nonanone (1 equivalent) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 equivalents). Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reduction: Once imine formation is deemed sufficient, add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reduction of the imine while minimizing the reduction of the starting ketone.

-

Reaction Monitoring: Monitor the disappearance of the imine intermediate by TLC or GC. The reaction is typically stirred at room temperature until completion.

-

Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the methanol under reduced pressure. Basify the aqueous residue with a sodium hydroxide solution to a pH > 12.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure.

Caption: A general workflow for the synthesis of this compound via reductive amination.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 3.0 | Multiplet | 1H | CH-NH₂ |

| ~1.4 - 1.6 | Broad Singlet | 2H | -NH₂ |

| ~1.2 - 1.4 | Multiplet | 12H | -(CH₂)₆- |

| ~1.1 - 1.2 | Doublet | 3H | CH(CH ₃)NH₂ |

| ~0.8 - 0.9 | Triplet | 3H | -CH₂CH ₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~45 - 50 | C H-NH₂ |

| ~38 - 42 | C H₂-CH(NH₂)CH₃ |

| ~31 - 33 | -(C H₂)ₓ- |

| ~29 - 30 | -(C H₂)ₓ- |

| ~25 - 27 | -(C H₂)ₓ- |

| ~22 - 24 | C H₂-CH₃ |

| ~22 - 24 | CH(C H₃)NH₂ |

| ~13 - 15 | -CH₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a primary amine, is expected to exhibit the following characteristic absorption bands.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretch (two bands for a primary amine) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1590 - 1650 | N-H bend (scissoring) |

| 1450 - 1470 | C-H bend |

| 1000 - 1250 | C-N stretch |

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 143. A key fragmentation pattern for aliphatic amines is the alpha-cleavage, which would result in a prominent base peak.[14]

| m/z | Proposed Fragment |

| 143 | [C₉H₂₁N]⁺ (Molecular Ion) |

| 44 | [CH(CH₃)=NH₂]⁺ (Base Peak from α-cleavage) |

| 128 | [M - CH₃]⁺ |

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound (CAS 13205-58-8).

In general, aliphatic amines can exhibit a range of biological effects, and their activity is highly dependent on their specific structure.[15] Many biologically active molecules, including pharmaceuticals and neurotransmitters, contain amine functional groups.[16] The lipophilic nature of this compound suggests it may interact with cell membranes and potentially modulate the function of membrane-bound proteins such as G-protein coupled receptors (GPCRs) or ion channels.

Given the lack of specific data, the pharmacological and toxicological profile of this compound remains an area for future investigation. Researchers in drug development may consider this molecule as a scaffold or starting point for the synthesis of novel compounds with potential therapeutic applications. Any investigation into its biological effects would need to begin with initial screening assays to identify potential targets and biological responses.

Caption: A logical workflow for investigating the unknown biological activity of this compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a combustible liquid. Standard safety precautions for handling corrosive and flammable materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 13205-58-8) is a primary aliphatic amine with defined chemical and physical properties. While specific, validated experimental protocols for its synthesis and detailed characterizations of its biological activity are not widely published, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. The provided representative synthesis protocol and predicted spectral data offer a starting point for researchers. The lack of biological data highlights an opportunity for further investigation into the potential pharmacological or other biological effects of this compound. As with any chemical, appropriate safety measures must be observed during its handling and use.

References

- 1. lookchem.com [lookchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-Octanamine [webbook.nist.gov]

- 9. 1-Nonanamine [webbook.nist.gov]

- 10. 1-Nonanamine [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (R)-2-Nonanamine (CAS: 74069-74-2)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

(R)-2-Nonanamine is a chiral primary amine with a nine-carbon aliphatic chain. Its fundamental properties are summarized below, providing a foundational understanding for its handling, application, and analysis.

| Property | Value |

| CAS Number | 74069-74-2 |

| Molecular Formula | C₉H₂₁N |

| Molecular Weight | 143.27 g/mol |

| Appearance | Liquid |

| Density | 0.79 g/cm³ |

| Boiling Point | 191 °C |

| Melting Point | < -20 °C |

| Flash Point | 70 °C |

| Refractive Index | 1.4271 |

| Optical Purity (ee) | ≥98.0% |

| Assay | ≥98.5% |

Synthesis and Purification Methodologies

The enantioselective synthesis of (R)-2-Nonanamine is crucial for applications where stereochemistry is critical, such as in drug development. Common strategies involve asymmetric reductive amination or enzymatic resolution of a racemic mixture.

Asymmetric Reductive Amination of 2-Nonanone (B1664094)

This method facilitates the direct conversion of a prochiral ketone, 2-nonanone, into the chiral amine using a chiral catalyst.

Experimental Protocol:

-

Imine Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nonanone (1 equivalent) in a suitable anhydrous solvent such as methanol (B129727) or toluene.

-

Add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate (B1210297), 1.5 equivalents) to the solution.

-

Introduce a chiral catalyst system. A common choice is a transition metal catalyst (e.g., Iridium or Rhodium-based) with a chiral phosphine (B1218219) ligand.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Introduce a reducing agent, such as H₂ gas (at a specified pressure) or a hydride source like sodium borohydride.

-

Maintain the reaction at a controlled temperature and pressure for a period determined by reaction monitoring (e.g., 12-24 hours).

-

Work-up and Purification: Upon completion, quench the reaction carefully. The crude product is then subjected to extraction and purification by column chromatography on silica (B1680970) gel to isolate the enantiomerically enriched (R)-2-Nonanamine.

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Nonanamine

This biocatalytic approach utilizes the stereoselectivity of lipases to resolve a racemic mixture of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable organic solvent (e.g., hexane (B92381) or toluene), dissolve racemic this compound (1 equivalent) and an acyl donor, such as vinyl acetate (0.5-0.6 equivalents).

-

Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B, Novozym 435). The amount of lipase will depend on its activity and should be optimized.

-

Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted amine using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity of both the remaining amine and the acylated product.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting mixture contains the unreacted (R)-2-nonanamine and the acylated (S)-2-nonanamine.

-

Purification: Separate the unreacted amine from the acylated product by column chromatography or by an acid-base extraction procedure.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (R)-2-Nonanamine.

¹H NMR (Proton NMR):

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 1.0-2.5 ppm. The chemical shift and peak shape are highly dependent on solvent and concentration.

-

Methine Proton (-CH-): A multiplet around 2.7-3.0 ppm, coupled to the adjacent methyl and methylene (B1212753) protons.

-

Methylene Protons (-CH₂-): A series of multiplets in the range of 1.2-1.5 ppm.

-

Terminal Methyl Proton (-CH₃): A triplet around 0.8-0.9 ppm.

-

Methyl Protons adjacent to the amine (-CH(NH₂)CH₃): A doublet around 1.0-1.2 ppm.

¹³C NMR (Carbon-13 NMR):

-

C2 (Carbon bearing the amine): ~45-50 ppm.

-

C1 (Methyl adjacent to the amine): ~23-25 ppm.

-

Aliphatic Carbons (C3-C8): A series of peaks between ~22-40 ppm.

-

C9 (Terminal methyl): ~14 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 143. The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of amines.

Expected Fragmentation:

-

Alpha-Cleavage: The most prominent fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a heptyl radical (C₇H₁₅•) to form a stable iminium cation at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-Nonanamine, being a primary amine, will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300-3500 | N-H stretch (asymmetric and symmetric) | Medium |

| 2850-2960 | C-H stretch (aliphatic) | Strong |

| 1590-1650 | N-H bend (scissoring) | Medium |

| 1020-1250 | C-N stretch | Medium |

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess (ee) is critical and is typically performed using chiral HPLC.

Experimental Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel) is often effective for the separation of chiral amines.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the (R)-2-Nonanamine sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Biological Activity and Potential Applications

While specific biological activity data for (R)-2-Nonanamine is not extensively reported in publicly available literature, chiral amines as a class are of significant interest in drug development. They are common structural motifs in a wide range of biologically active molecules.

Potential areas of investigation for (R)-2-Nonanamine and its derivatives could include:

-

Antimicrobial Activity: Long-chain aliphatic amines have been investigated for their antimicrobial properties. The lipophilic nonyl chain of (R)-2-Nonanamine could facilitate interaction with and disruption of microbial cell membranes.

-

Neurological Activity: The structural similarity of simple amines to endogenous neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system.

-

Cytotoxicity: As with many small molecules, evaluating the cytotoxic effects on various cell lines is a primary step in assessing potential therapeutic or toxicological profiles.

Further research is required to elucidate the specific biological activities and mechanisms of action of (R)-2-Nonanamine.

Safety and Handling

(R)-2-Nonanamine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral |

| H301: Toxic if swallowed |

| Acute Toxicity, Dermal |

| H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation |

| H330: Fatal if inhaled |

| Skin Corrosion/Irritation |

| H314: Causes severe skin burns and eye damage |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

An In-depth Technical Guide to (S)-(+)-2-Aminononane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Aminononane, a chiral primary amine, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nine-carbon chain with an amino group at the second position, imparts specific physicochemical and biological properties. This guide provides a comprehensive overview of the available technical information on (S)-(+)-2-Aminononane, including its properties, synthesis, analytical characterization, and biological activities, with a focus on data relevant to research and development.

Physicochemical Properties

The fundamental physicochemical properties of (S)-(+)-2-Aminononane are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| Appearance | Liquid | |

| Density | 0.782 g/cm³ | [1] |

| Boiling Point | 73 °C at 19 mmHg | [1] |

| Melting Point | Not explicitly available for (S)-(+)-2-Aminononane. For the related compound 1-Aminononane, the melting point is -1 °C, which can be used as an estimate. | [2] |

| Solubility | Qualitative data suggests it is likely soluble in organic solvents and slightly soluble in water.[3][4][5] | |

| Flash Point | 71 °C | [1] |

| CAS Number | 13205-58-8 | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach: Reductive Amination and Chiral Resolution

A plausible synthetic route for (S)-(+)-2-Aminononane is the reductive amination of 2-nonanone (B1664094) to form racemic 2-aminononane, followed by resolution of the enantiomers.

Caption: General synthetic pathway for (S)-(+)-2-Aminononane.

Experimental Workflow for Chiral Resolution

The resolution of a racemic amine mixture is a critical step to obtain the desired enantiomer. This typically involves the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine.

Caption: Workflow for the chiral resolution of 2-aminononane.

Analytical Characterization

Detailed spectroscopic data for (S)-(+)-2-Aminononane is not available in the searched literature. However, the expected spectral characteristics for a primary amine of this structure can be inferred from general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the amino group (C2) would be deshielded and appear at a lower field. The N-H protons of the primary amine would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the nonane (B91170) chain. The carbon atom bonded to the nitrogen (C2) would be shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by specific stretching and bending vibrations of the N-H bonds. For (S)-(+)-2-Aminononane, one would expect:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine group.

-

N-H Bending: A scissoring vibration around 1590-1650 cm⁻¹.

-

C-N Stretching: A band in the range of 1000-1250 cm⁻¹.

-

C-H Stretching and Bending: Absorptions characteristic of the aliphatic nonane chain.

Mass Spectrometry (MS)

The mass spectrum of 2-aminononane would show a molecular ion peak (M+) at m/z 143. The fragmentation pattern would likely involve the loss of alkyl fragments from the carbon chain. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which would result in the formation of a stable iminium ion.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of (S)-(+)-2-Aminononane are limited, the broader class of long-chain alkylamines is known to possess antimicrobial properties.

Antimicrobial Activity

Long-chain primary amines are known to be effective against a range of microorganisms. Their activity is attributed to their amphipathic nature, which allows them to interact with and disrupt microbial cell membranes.[6]

Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for long-chain amines is the disruption of the bacterial cell membrane.[6][7] This process can be visualized as a multi-step interaction:

Caption: Proposed mechanism of bacterial membrane disruption.

This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[7] The positively charged amino group interacts with the negatively charged components of the bacterial membrane, while the hydrophobic nonane tail inserts into the lipid bilayer, causing disorganization.[7]

Conclusion

(S)-(+)-2-Aminononane is a chiral amine with potential applications stemming from the known antimicrobial properties of long-chain alkylamines. While detailed experimental data for this specific enantiomer is sparse in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate its synthesis, spectroscopic profile, and specific biological activities and mechanisms of action. This information will be critical for its potential development in pharmaceutical and other scientific applications.

References

- 1. (S)-(+)-2-Aminononane, ChiPros 99+%, ee 99+% | CAS 13205-58-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gosset.ai [gosset.ai]

An In-depth Technical Guide to the Molecular Weight and Mass of 2-Nonanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the molecular weight and exact mass of 2-Nonanamine (CAS No: 13205-58-8), a key chemical compound with applications in various research and development sectors. The precise determination of these fundamental properties is critical for accurate stoichiometric calculations in chemical synthesis, quantitative analysis, and for high-resolution mass spectrometry in metabolic and drug discovery studies.

Quantitative Data Summary

The molecular properties of this compound are summarized in the table below. These values are derived from computational and analytical sources, providing both the average molecular weight and the precise monoisotopic mass for high-resolution applications.

| Property | Value | Data Source |

| Molecular Formula | C9H21N | [1][2][3] |

| Molecular Weight | 143.27 g/mol | [2][3][4] |

| 143.272 g/mol | [1] | |

| Exact Mass | 143.167399674 Da | [1][5] |

| 143.167 Da | [2] |

Conceptual Framework: Molecular Weight vs. Exact Mass

The distinction between molecular weight and exact mass is fundamental in chemical analysis. The following diagram illustrates the relationship between the molecular formula and these two key mass values.

Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.

Experimental Protocols: Determination of Molecular Mass

While the molecular weight of this compound is a calculated value based on its formula, its experimental verification and the precise measurement of its mass are typically achieved through mass spectrometry. Below is a generalized workflow for the analysis of a liquid amine sample like this compound using High-Resolution Mass Spectrometry (HRMS).

Caption: Generalized workflow for High-Resolution Mass Spectrometry analysis.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol. This is further diluted to a final concentration appropriate for mass spectrometry, typically in the low µg/mL to ng/mL range. To promote ionization in positive ion mode, an acidifier like formic acid is often added to the final solution to a concentration of ~0.1%.

-

Instrumentation and Ionization: The prepared sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, via direct infusion or liquid chromatography. Electrospray Ionization (ESI) is a common technique for volatile amines, which generates a protonated molecular ion [M+H]⁺ in the gas phase.

-

Mass Analysis and Data Interpretation: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule would be C9H22N⁺. The instrument measures the m/z of this ion with high precision (typically to within 5 ppm). The resulting experimental mass is then compared to the theoretical exact mass of the [M+H]⁺ ion to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nonanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 2-Nonanamine, a primary aliphatic amine. The document outlines its key physical properties, presents standardized experimental protocols for their determination, and includes a logical workflow for methodological selection. This information is critical for professionals in research and development, particularly in fields where the physicochemical characteristics of amines are paramount for process design, safety, and formulation.

Physicochemical Data of this compound

This compound (C₉H₂₁N) is a primary amine with the amino group located on the second carbon of a nine-carbon chain. Its physical properties are influenced by its molecular weight and the capacity for hydrogen bonding, a characteristic of primary amines.[1] The boiling and melting points are fundamental parameters for handling, purification, and storage.

The experimentally determined and predicted values for the boiling and melting points of this compound are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 191.018 °C | at 760 mmHg[2] |

| 73 °C | at 19 mmHg[3][4] | |

| Melting Point | < -20 °C | Not specified |

Note: The significant difference in boiling points is due to the pressure at which the measurement was taken. The lower pressure (19 mmHg) results in a substantially lower boiling point compared to standard atmospheric pressure (760 mmHg).

Experimental Protocols for Determination

Accurate determination of boiling and melting points is crucial for the characterization of chemical substances. Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensure reproducibility and comparability of data.[5][6][7]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5][8][9] For a substance like this compound, several methods are applicable, with the choice often depending on the required accuracy and available sample volume.

Recommended Protocol: Distillation Method (based on OECD Guideline 103 & ASTM D1120) [9][10][11]

This method is suitable for determining the equilibrium boiling point of liquid substances.[10][12][13][14]

-

Apparatus: A round-bottom flask, a condenser, a suitable heat source (e.g., heating mantle), a calibrated thermometer, and boiling chips.[10]

-

Procedure:

-

Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

Gradually heat the flask.

-

Record the temperature when the liquid begins to boil and a stable ring of condensing vapor is observed on the thermometer. This stable temperature is the boiling point.[15]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent. Corrections may be necessary if the pressure deviates from standard atmospheric pressure (101.325 kPa).[8][9]

-

For micro-scale determinations (less than 1 mL of sample), the Thiele Tube Method or a Micro-Reflux setup are effective alternatives.[15][16] The Thiele tube method involves heating a small sample in a vial attached to a thermometer, with an inverted capillary tube inside. The boiling point is the temperature at which liquid is drawn into the capillary tube upon cooling after a steady stream of bubbles has been observed.[16]

Since this compound is a liquid at room temperature with a melting point below -20°C, determining its freezing point is more appropriate.[3] The freezing point is the temperature at which a liquid transitions to a solid at atmospheric pressure.[17]

Recommended Protocol: Pour Point Method (based on OECD Guideline 102) [18][19]

The pour point method is suitable for low-melting substances and oils.

-

Apparatus: A test jar, a thermometer, and a cooling bath.

-

Procedure:

-

Place the sample of this compound into the test jar.

-

Cool the sample in the cooling bath at a controlled rate.

-

Periodically remove the jar and tilt it to observe any movement of the liquid.

-

The pour point is the lowest temperature at which the substance will still flow. The melting point is determined by reversing the process: slowly warming the solidified sample and recording the temperature at which it begins to flow.

-

For higher precision, Differential Scanning Calorimetry (DSC) can be used. This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[19] The melting point is observed as an endothermic peak on the DSC curve.[20]

Visualization of Method Selection Workflow

The selection of an appropriate method for determining the boiling point depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Workflow for selecting a boiling point determination method.

References

- 1. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. This compound|lookchem [lookchem.com]

- 3. (R)-2-Nonanamine CAS#: 74069-74-2 [m.chemicalbook.com]

- 4. This compound CAS#: 13205-58-8 [m.chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. store.astm.org [store.astm.org]

- 11. lcslaboratory.com [lcslaboratory.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. store.astm.org [store.astm.org]

- 14. matestlabs.com [matestlabs.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. oecd.org [oecd.org]

- 18. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 19. laboratuar.com [laboratuar.com]

- 20. westlab.com [westlab.com]

A Technical Guide to the Physical Properties of 2-Nonanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and refractive index of 2-Nonanamine, a compound of interest in various scientific and pharmaceutical applications. This document outlines key physical constants, detailed experimental protocols for their measurement, and a logical framework for understanding the interplay of these properties.

Core Physical Properties of this compound

Quantitative data for the density and refractive index of this compound are summarized below. These values are critical for a range of applications, including reaction engineering, formulation development, and quality control.

| Physical Property | Value | Units |

| Density | 0.782 - 0.791 | g/cm³ |

| Refractive Index | 1.4271 |

Note: The slight variation in density values may be attributed to differences in experimental conditions such as temperature and pressure.

Experimental Protocols for Property Determination

Accurate measurement of density and refractive index is fundamental to the characterization of this compound. The following sections detail standardized methodologies for these determinations.

Density Measurement

The density of a liquid amine like this compound can be precisely determined using a vibrating tube densimeter.[1][2]

Principle: This method is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)[1][3]

-

Syringe for sample injection

-

Thermostatic bath for temperature control

-

Calibration standards (e.g., dry air and ultrapure water)

Procedure:

-

Calibration: Calibrate the densimeter using two standards of known density, typically dry air and ultrapure water.

-

Temperature Equilibration: Set the desired temperature for the measurement using the thermostatic bath and allow the instrument to stabilize.

-

Sample Injection: Carefully inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument will measure the oscillation period of the tube filled with the sample. This period is then used to calculate the density.

-

Data Recording: Record the density reading provided by the instrument.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement.

Refractive Index Measurement

The refractive index of this compound can be accurately measured using an Abbe refractometer.[4][5]

Principle: An Abbe refractometer measures the critical angle of a liquid sample, which is the angle of incidence beyond which total internal reflection occurs. This critical angle is directly related to the refractive index of the liquid.

Apparatus:

-

Abbe refractometer[4]

-

Monochromatic light source (e.g., sodium lamp)

-

Constant temperature water bath

-

Dropper or pipette

-

Lens cleaning tissue

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.

-

Temperature Control: Circulate water from the constant temperature bath through the prisms of the refractometer to maintain a stable measurement temperature (typically 20°C or 25°C).

-

Sample Application: Place a few drops of this compound onto the surface of the measuring prism.[4]

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.[4][5]

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and lens tissue after the measurement.

Logical Framework for Property Analysis

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methodologies used for their determination. This workflow is crucial for ensuring accurate and reproducible characterization of the compound.

Caption: Logical workflow for determining and applying the physical properties of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Nonanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nonanamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, qualitative information for structurally similar amines, and a detailed experimental protocol for precise solubility determination.

Core Principles of this compound Solubility

This compound (C₉H₂₁N) is a primary aliphatic amine with a nine-carbon chain. Its solubility is dictated by the interplay between its nonpolar alkyl tail and its polar amine head.

-

Polar Amine Group (-NH₂): The amine group is capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols) and can act as a hydrogen bond acceptor with other polar solvents. This contributes to its solubility in polar media.

-

Nonpolar Alkyl Chain (C₉H₁₇): The long, nine-carbon chain is hydrophobic and dominates the molecule's overall character, leading to significant solubility in nonpolar and weakly polar organic solvents through van der Waals interactions.

Generally, as the carbon chain length of aliphatic amines increases beyond six carbons, their aqueous solubility decreases significantly.[1][2] Therefore, this compound is expected to have very low solubility in water but high solubility in a range of organic solvents.

Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water | Very Low / Slightly Soluble | The large hydrophobic carbon chain outweighs the hydrogen bonding capability of the amine group.[3][4][5] |

| Methanol, Ethanol | High / Miscible | The alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl chain has good compatibility with the alcohol's alkyl part. | |

| Polar Aprotic | Acetone, THF | High / Miscible | The polar nature of the solvent can interact with the amine group, and the organic character is compatible with the alkyl chain. |

| Acetonitrile (B52724) | Soluble | While polar, the strong dipole of acetonitrile may be less compatible with the nonpolar chain compared to other polar aprotic solvents. | |

| Nonpolar | Hexane, Toluene | High / Miscible | "Like dissolves like"; the long nonpolar alkyl chain of this compound has strong affinity for nonpolar solvents. |

| Halogenated | Dichloromethane | High / Miscible | Generally a good solvent for amines. |

| Chloroform | Use with Caution | Primary amines can react with chloroform, especially in the presence of a base.[3] |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable "gold standard" technique for determining the thermodynamic solubility of a liquid in a solvent.[6][7]

1. Materials and Equipment:

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and syringes

-

Gas chromatograph with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a flask. The presence of a distinct separate phase of the amine after equilibration is necessary to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For amines, 24 to 48 hours is typically recommended.[8][9]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw a sample from the supernatant (the solvent phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microdroplets of the amine.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Analyze the filtered sample and the calibration standards using a pre-calibrated analytical method (e.g., gas chromatography).

-

Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

-

4. Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL, molarity (mol/L), or mole fraction.[10]

Solubility ( g/100 mL) = (Concentration from analysis in g/mL) x 100

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. n-Nonylamine, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Solubility - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the pKa and Basicity of 2-Nonanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonanamine, a primary aliphatic amine, is a molecule of interest in various chemical and pharmaceutical contexts. Its utility in synthesis and potential biological activity is intrinsically linked to its basicity, a property quantified by its pKa value. This guide provides a comprehensive overview of the pKa and basicity of this compound, presenting quantitative data, detailed experimental protocols for pKa determination, and a discussion of the structural and environmental factors governing its basic character.

Quantitative Data: Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding its behavior in various chemical systems.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁N | [1][2] |

| Molecular Weight | 143.27 g/mol | [2] |

| Predicted pKa | 11.10 ± 0.35 | [3] |

| Boiling Point | 191.018 °C at 760 mmHg | [3] |

| Density | 0.791 g/cm³ | [3] |

| LogP | 3.39 | [3] |

Basicity of this compound

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[4] this compound, as a primary aliphatic amine, is a moderately strong base. The pKa value of its conjugate acid (R-NH₃⁺) is a direct measure of its basicity; a higher pKa corresponds to a stronger base.[5] The predicted pKa of 11.10 for this compound indicates that it is a stronger base than ammonia (B1221849) (pKa of conjugate acid ≈ 9.25).[3]

Several factors contribute to the basicity of this compound:

-

Inductive Effect: The nonyl alkyl chain is an electron-donating group.[6] Through the positive inductive effect (+I), the alkyl group increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.[7][8]

-

Solvation Effects: In a protic solvent like water, the conjugate acid of this compound (2-nonanylammonium) is stabilized by hydrogen bonding between the N-H protons and solvent molecules.[7][8] This stabilization of the conjugate acid shifts the equilibrium towards the protonated form, enhancing the basicity of the amine.[8]

-

Steric Factors: While the long alkyl chain might suggest some steric hindrance, the primary nature of the amine group in this compound means there is relatively open access to the nitrogen's lone pair for protonation, as compared to secondary or tertiary amines with bulky substituents.[7]

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is critical for understanding and predicting the behavior of this compound in various applications. The following are standard experimental methodologies for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[9][10][11]

Methodology:

-

Sample Preparation: A precise concentration of this compound is dissolved in deionized water or a suitable solvent with a known ionic strength.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the this compound solution using a calibrated burette.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed to determine pKa values by observing changes in the chemical shifts of specific nuclei as a function of pH.[10]

Methodology:

-

Sample Preparation: A series of solutions containing a constant concentration of this compound are prepared across a range of pH values.

-

NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample. The chemical shifts of the protons or carbons adjacent to the amine group are monitored.

-

Data Analysis: The chemical shift of the chosen nucleus is plotted against the pH of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa value.[10][11]

Logical Relationships in Basicity

The interplay of various factors determines the overall basicity of an aliphatic amine like this compound. The following diagram illustrates these relationships.

Caption: Factors affecting the basicity of this compound.

Conclusion

The basicity of this compound, characterized by a predicted pKa of 11.10, is a result of the interplay between the electron-donating nature of its alkyl chain and the stabilizing effects of solvation on its conjugate acid.[3] A thorough understanding of these principles, coupled with precise experimental determination of its pKa, is essential for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for such characterizations.

References

- 1. This compound | 13205-58-8 [chemicalbook.com]

- 2. (R)-2-Aminononane | C9H21N | CID 22831496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. shaalaa.com [shaalaa.com]

- 9. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of 2-Nonanamine and its Derivatives

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 2-Nonanamine. This guide synthesizes information on the broader class of long-chain aliphatic amines and related derivatives to provide a comprehensive overview of their potential biological activities and the methodologies used for their evaluation. The quantitative data and experimental protocols presented herein are representative examples drawn from studies on structurally related compounds and should be considered illustrative for this compound and its direct derivatives.

Introduction

This compound, a nine-carbon aliphatic primary amine, and its derivatives represent a class of compounds with potential for diverse biological activities. The lipophilic nature of the nonyl chain combined with the reactive primary amine group suggests possible interactions with cellular membranes and various biological macromolecules. This technical guide provides an in-depth overview of the known and potential biological activities of this class of compounds, with a focus on their antimicrobial, antifungal, antiviral, and anticancer properties. Detailed experimental methodologies and potential mechanisms of action are also discussed.

Quantitative Biological Activity Data

The following tables summarize representative quantitative data for various amine derivatives, illustrating the types of biological activities and the potency that might be expected from this compound derivatives.

Table 1: Antimicrobial Activity of Amine Derivatives

| Compound/Derivative Class | Target Organism | Assay Type | Activity Metric | Value | Reference |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | Lethal Concentration | LC50 | 8.79 µM | [1][2] |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | Lethal Concentration | LC50 | 11.6 µM | [1][2] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | Lethal Concentration | LC50 | 138 µM | [1][2] |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | Lethal Concentration | LC50 | 86 µM | [1][2] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | Lethal Concentration | LC50 | 287 µM | [1][2] |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | Lethal Concentration | LC50 | 140 µM | [1][2] |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | Fungicidal Effect | - | High | [3] |

Table 2: Antifungal Activity of Amine Derivatives

| Compound/Derivative Class | Target Organism | Assay Type | Activity Metric | Value | Reference |

| 6-substituted 2-aminobenzothiazole (B30445) derivative (1n) | Candida albicans | Minimum Inhibitory Concentration | MIC | 4-8 µg/mL | [4] |

| 6-substituted 2-aminobenzothiazole derivative (1o) | Candida parapsilosis | Minimum Inhibitory Concentration | MIC | 4-8 µg/mL | [4] |

| 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) | Candida albicans | Minimum Inhibitory Concentration | MIC | 15.62 µg/mL | [5] |

| 2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) | Candida albicans | Minimum Inhibitory Concentration | MIC | 15.62 µg/mL | [5] |

| Trisubstituted 2-amino-4, 5-diarylthiazole derivative (5a8) | Candida albicans | Minimum Inhibitory Concentration | MIC80 | 9 µM | [6] |

Table 3: Antiviral Activity of Amine Derivatives

| Compound/Derivative Class | Target Virus | Assay Type | Activity Metric | Value | Reference |

| Aminoadamantane derivative (5a) | Influenza A H3N2 | Viral Replication Inhibition | - | Marked Activity | [7][8] |

| Aminoadamantane derivative (6a) | Influenza A H3N2 | Viral Replication Inhibition | - | Marked Activity | [7][8] |

| Aminoadamantane derivative (7a) | Influenza A H3N2 | Viral Replication Inhibition | - | Marked Activity | [7][8] |

| Aminoadamantane derivative (4b) | Influenza A H1N1 | Viral Replication Inhibition | - | Marked Activity | [7][8] |

| Carbocyclic analogue of xylofuranosylguanine (9) | Herpes Simplex Virus (Type 1 and 2) | Viral Replication Inhibition | - | Potent Activity | [9] |

| Carbocyclic analogue of xylofuranosylguanine (9) | Human Cytomegalovirus | Viral Replication Inhibition | - | Potent Activity | [9] |

| Carbocyclic analogue of xylofuranosylguanine (9) | Varicella-zoster Virus | Viral Replication Inhibition | - | Potent Activity | [9] |

Table 4: Anticancer Activity of Amine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |

| 2,4-disubstituted thiazole (B1198619) amide derivative (28) | HT29 (Colon) | Antiproliferative | IC50 | 0.63 µM | [10] |

| 2,4-disubstituted thiazole amide derivative (27) | HeLa (Cervical) | Antiproliferative | IC50 | 1.6 µM | [10] |

| 6-substituted BZT-N derivative | L1210 (Leukemia) | Cytotoxicity | - | High Potency | [11] |

| 2-substituted BZT-N derivative (36) | SNU-1 (Gastric) | Cytotoxicity | ED50 | Better than Adriamycin | [11] |

| Bispidine derivative (4e) | HepG2 (Liver) | Apoptosis Induction | - | Potent Activity | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are representative protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antifungal Susceptibility Testing: Microdilution Method

This protocol is adapted for determining the MIC of a compound against fungal strains, such as Candida albicans.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable medium (e.g., RPMI-1640).

-

Compound Preparation and Serial Dilution: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated (e.g., at 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% reduction) compared to the growth control.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is grown in a multi-well plate.

-

Compound Treatment and Virus Infection: The cell monolayers are pre-treated with various concentrations of the test compound for a specific period. The cells are then infected with a known amount of the virus.

-

Overlay and Incubation: After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of the virus. The plates are then incubated for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques (zones of cell death) are counted.

-

Calculation of Inhibition: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-